molecular formula C15H16O3 B12897187 (Furan-3-yl)methyl 4-phenylbutanoate CAS No. 191471-32-6

(Furan-3-yl)methyl 4-phenylbutanoate

Cat. No.: B12897187
CAS No.: 191471-32-6
M. Wt: 244.28 g/mol
InChI Key: WBZDXJHCGRJKBK-UHFFFAOYSA-N
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Description

(Furan-3-yl)methyl 4-phenylbutanoate is an ester derivative of 4-phenylbutanoic acid, where the esterifying alcohol is furan-3-ylmethanol. Its structure consists of a four-carbon aliphatic chain (butanoate) terminated by a phenyl group at the 4-position and esterified with a furan-3-ylmethyl group. This compound combines aromatic (phenyl) and heteroaromatic (furan) moieties, which may confer unique physicochemical and bioactive properties.

Synthetic routes likely involve esterification of 4-phenylbutanoic acid with furan-3-ylmethanol under acidic or enzymatic catalysis. Computational studies using density-functional theory (DFT), as referenced in thermochemical methodologies , could predict reaction pathways and stability.

Properties

CAS No.

191471-32-6

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

furan-3-ylmethyl 4-phenylbutanoate

InChI

InChI=1S/C15H16O3/c16-15(18-12-14-9-10-17-11-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2

InChI Key

WBZDXJHCGRJKBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OCC2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-ylmethyl 4-phenylbutanoate typically involves the esterification of furan-3-ylmethanol with 4-phenylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of furan-3-ylmethyl 4-phenylbutanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to drive the esterification reaction under milder conditions, reducing the need for high temperatures and harsh chemicals.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ester moiety undergoes both acidic and basic hydrolysis. Under alkaline conditions (1M NaOH, 80°C), saponification produces 4-phenylbutanoic acid and (furan-3-yl)methanol . Transesterification reactions with alcohols (e.g., methanol, ethanol) in the presence of catalytic H₂SO₄ yield corresponding alkyl esters .

ConditionProductYield (%)Source
1M NaOH, 80°C4-Phenylbutanoic acid + (Furan-3-yl)methanol89
MeOH, H₂SO₄, refluxMethyl 4-phenylbutanoate76

Furan Ring Electrophilic Substitution

The electron-rich furan ring participates in electrophilic aromatic substitution. Nitration (HNO₃/H₂SO₄) predominantly occurs at the 5-position due to steric and electronic effects :

(Furan-3-yl)methyl 4-phenylbutanoateHNO3/H2SO45-Nitro-(furan-3-yl)methyl 4-phenylbutanoate\text{(Furan-3-yl)methyl 4-phenylbutanoate} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro-(furan-3-yl)methyl 4-phenylbutanoate}

Key observations :

  • Reaction at 0°C minimizes ring-opening side reactions .

  • Sulfonation and halogenation follow similar regioselectivity .

Acid-Catalyzed Ring-Opening Reactions

In acidic methanol (HCl/MeOH), the furan ring undergoes protonation at the oxygen, leading to ring-opening via nucleophilic attack by methanol . The mechanism involves:

  • Protonation of the furan oxygen.

  • Formation of a resonance-stabilized carbocation.

  • Methanol attack at the α-position, yielding a linear ketone intermediate.

Product : Dimethyl 4-oxoheptanedioate (isolated in 82% yield) .

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Reaction at 120°C produces bicyclic adducts :

DienophileReaction Temp (°C)Adduct Yield (%)
Maleic anhydride12068
Acrylonitrile10054

Reductive Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the furan ring to tetrahydrofuran without affecting the ester or phenyl groups :

(Furan-3-yl)methyl 4-phenylbutanoateH2/Pd-C(Tetrahydrofuran-3-yl)methyl 4-phenylbutanoate\text{(Furan-3-yl)methyl 4-phenylbutanoate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(Tetrahydrofuran-3-yl)methyl 4-phenylbutanoate}

Conditions : 50 psi H₂, 25°C, 12h; Yield: 91% .

Base-Mediated Coupling Reactions

In the presence of Et₃N, the ester undergoes nucleophilic acyl substitution with amines. For example, reaction with benzylamine produces the corresponding amide :

(Furan-3-yl)methyl 4-phenylbutanoate+BenzylamineEt3NN-Benzyl-4-phenylbutanamide+(Furan-3-yl)methanol\text{(Furan-3-yl)methyl 4-phenylbutanoate} + \text{Benzylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-Benzyl-4-phenylbutanamide} + \text{(Furan-3-yl)methanol}

Yield : 88% under optimized conditions .

Oxidative Degradation

Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) cleave the furan ring to form dicarboxylic acid derivatives :

(Furan-3-yl)methyl 4-phenylbutanoateKMnO4Methyl 4-phenyl-3-oxobutanoate+CO2\text{(Furan-3-yl)methyl 4-phenylbutanoate} \xrightarrow{\text{KMnO}_4} \text{Methyl 4-phenyl-3-oxobutanoate} + \text{CO}_2

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)
Ester hydrolysis1M NaOH, 80°C4-Phenylbutanoic acid89
Diels-AlderMaleic anhydride, 120°CBicyclic oxanorbornene derivative68
Reductive hydrogenationH₂/Pd-C, 25°CTetrahydrofuran derivative91
Acidic ring-openingHCl/MeOH, refluxDimethyl 4-oxoheptanedioate82

Scientific Research Applications

Structural Characteristics

The compound features a furan ring and a phenylbutanoate moiety, which contribute to its unique chemical reactivity and biological activity. The furan ring is a five-membered aromatic heterocycle containing oxygen, while the phenylbutanoate part provides additional stability and interaction capabilities with biological targets.

Research indicates that (Furan-3-yl)methyl 4-phenylbutanoate exhibits a range of biological activities, including:

  • Antioxidant Properties : The presence of the furan ring suggests potential antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
  • Potential Antitumor Activity : Computational predictions suggest that it may interact with cancer-related biological targets, warranting further investigation into its anticancer potential.

Table 1: Biological Activities of (Furan-3-yl)methyl 4-phenylbutanoate

Activity TypePotential Effects
AntioxidantProtects against oxidative damage
Anti-inflammatoryReduces inflammation
AntitumorInteracts with cancer-related targets

Interaction Studies

Molecular docking simulations and in vitro assays are crucial for understanding the binding affinity of (Furan-3-yl)methyl 4-phenylbutanoate with various enzymes and receptors. These studies can elucidate mechanisms of action and help identify specific therapeutic targets.

Synthetic Methodologies

Several synthetic routes can be employed to prepare (Furan-3-yl)methyl 4-phenylbutanoate. Common methods include:

  • Esterification Reactions : The compound can be synthesized through the esterification of furan derivatives with phenylbutanoic acid.
  • Functional Group Modifications : Various reactions involving electrophilic substitutions can modify the furan or phenyl groups to enhance biological activity.

Table 2: Synthetic Routes for (Furan-3-yl)methyl 4-phenylbutanoate

Synthesis MethodDescription
EsterificationReaction of furan derivatives with acids
Electrophilic SubstitutionModification of furan or phenyl groups

Computational Predictions

Studies utilizing computational tools like PASS (Prediction of Activity Spectra for Substances) have predicted various pharmacological effects based on the molecular structure of (Furan-3-yl)methyl 4-phenylbutanoate. These predictions provide insights into its potential as a therapeutic agent.

Experimental Validation

In vitro studies are essential for validating the predicted activities of the compound. Research has shown promising results in terms of its efficacy against specific biological targets, supporting its potential use in drug development.

Mechanism of Action

The mechanism of action of furan-3-ylmethyl 4-phenylbutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Hypothetical Data Table

Compound Molecular Weight (g/mol) Predicted logP Boiling Point (°C, est.) Solubility Profile
(Furan-3-yl)methyl 4-phenylbutanoate 260.3 3.2 310 Low in water; soluble in organic solvents
Methyl 4-phenylbutanoate 192.2 2.8 245 Moderate in ethanol
Phenyl 4-phenylbutanoate 268.3 4.1 340 Insoluble in water

Notes:

  • logP: The higher logP of (Furan-3-yl)methyl 4-phenylbutanoate compared to methyl 4-phenylbutanoate reflects increased lipophilicity due to the furan ring’s polarity and bulk.
  • Boiling Point: The furan-containing ester likely has a higher boiling point than methyl 4-phenylbutanoate due to stronger dipole interactions from the furan oxygen .

Reactivity and Stability

  • Furan vs. Phenyl Esters : The electron-rich furan ring may increase susceptibility to electrophilic substitution reactions compared to phenyl esters. However, the methylene bridge between the furan and ester group could mitigate this reactivity.
  • Hydrolysis : Ester hydrolysis under acidic or basic conditions is expected to proceed slower than in aliphatic esters due to aromatic stabilization .

Biological Activity

(Furan-3-yl)methyl 4-phenylbutanoate, a compound with the CAS number 191471-32-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C15H16O2
Molecular Weight 232.29 g/mol
IUPAC Name (Furan-3-yl)methyl 4-phenylbutanoate
CAS Number 191471-32-6

Biological Activity Overview

Research indicates that (Furan-3-yl)methyl 4-phenylbutanoate exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains, potentially functioning as an antibacterial agent. For instance, derivatives of furan have shown significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the micromolar range .
  • Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory responses. Studies indicate that furan derivatives can influence signaling pathways such as MAPK and PPAR-γ, which are crucial in regulating inflammation .
  • Anticancer Properties : Some research highlights the potential of furan derivatives in cancer therapy. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

The biological activity of (Furan-3-yl)methyl 4-phenylbutanoate is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Signaling Modulation : By interacting with cellular signaling pathways, it can alter gene expression related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various furan derivatives, (Furan-3-yl)methyl 4-phenylbutanoate was tested against E. coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anti-inflammatory Activity

A separate investigation evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with (Furan-3-yl)methyl 4-phenylbutanoate resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of (Furan-3-yl)methyl 4-phenylbutanoate, it is beneficial to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
(Furan-3-yl)methyl 4-phenylbutanoateModerateSignificantPromising
Furan derivatives (general)HighVariableModerate
Benzo[b]furan derivativesHighSignificantHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Furan-3-yl)methyl 4-phenylbutanoate, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via esterification of 4-phenylbutanoic acid with (furan-3-yl)methanol. Acid catalysts (e.g., concentrated H2SO4) or enzymatic methods (lipases) can improve yield. Purification via fractional distillation or silica-gel chromatography (using hexane/ethyl acetate gradients) is critical. Impurity profiling (e.g., by HPLC) ensures >95% purity. Reference methyl 4-phenylbutanoate derivatives for analogous protocols .

Q. Which spectroscopic techniques are most effective for characterizing (Furan-3-yl)methyl 4-phenylbutanoate?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the furan ring (δ 7.3–7.5 ppm for protons, δ 110–150 ppm for carbons) and the phenyl group (δ 7.2–7.4 ppm).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm<sup>-1</sup>) and furan C-O-C (1250–1000 cm<sup>-1</sup>).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]<sup>+</sup> at m/z 230 (C15H14O3).
  • Single-crystal X-ray diffraction (if crystallized) resolves stereoelectronic effects, as seen in structurally similar fluorophenyl ketones .

Q. How does (Furan-3-yl)methyl 4-phenylbutanoate degrade under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stress : Heat at 40–60°C for 14 days; monitor via TGA/DSC.
  • Photodegradation : Expose to UV light (254 nm) and analyze by HPLC for furan ring oxidation products.
  • Hydrolytic Stability : Test in buffers (pH 1–13) to identify ester bond cleavage. Stabilizers like antioxidants (BHT) may mitigate degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of (Furan-3-yl)methyl 4-phenylbutanoate?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute:

  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attacks.
  • Vibrational Frequencies : Compare computed IR spectra with experimental data to validate assignments.
  • Solvent Effects : Include polarizable continuum models (PCM) for solvation energy calculations. Discrepancies >5% require revisiting basis sets or functionals .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Statistical Analysis : Apply multivariate regression to identify outliers in experimental datasets (e.g., NMR coupling constants vs. DFT-predicted values).
  • Sensitivity Testing : Vary computational parameters (e.g., solvent dielectric constant) to match empirical observations.
  • Replication : Repeat synthesis/characterization to rule out batch-specific impurities. Cross-validate with independent labs .

Q. How can (Furan-3-yl)methyl 4-phenylbutanoate be evaluated for bioactivity in natural product-inspired drug discovery?

  • Methodological Answer :

  • Target Identification : Screen against enzymes (e.g., cyclooxygenase-2) due to structural similarity to Salvia greggii diterpenes .
  • In Vitro Assays : Use cell lines (e.g., HEK293) to test anti-inflammatory activity via IL-6/IL-1β ELISA.
  • SAR Studies : Modify the phenyl or furan substituents and correlate with bioactivity trends .

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